Sophoracarpan A

Vue d'ensemble

Description

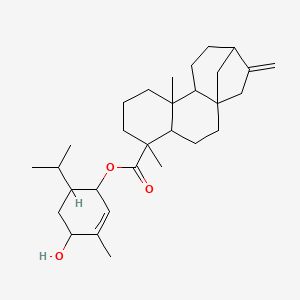

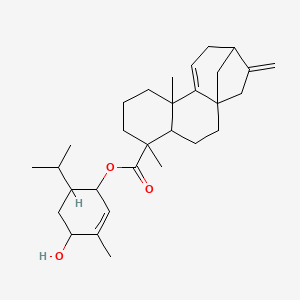

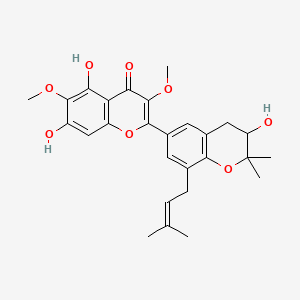

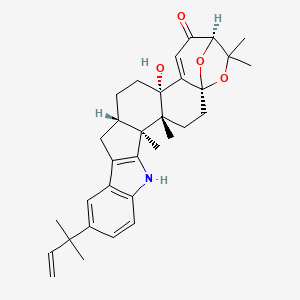

Sophoracarpan A is a chemical compound with the molecular formula C17H16O5 . It is derived from the genus Sophora, which is known for its broad spectrum of secondary metabolites . The compound has an average mass of 300.306 Da and a monoisotopic mass of 300.099762 Da .

Synthesis Analysis

The total synthesis of Sophoracarpan A has been achieved using ortho- and para-quinone methide chemistry . This synthesis was part of a unified approach that also included the synthesis of medicarpin and kushecarpin A from a common intermediate .

Molecular Structure Analysis

Sophoracarpan A has a complex molecular structure. It has three defined stereocentres . The systematic name of Sophoracarpan A is (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan .

Applications De Recherche Scientifique

Isolation and Chemical Structure Elucidation : Sophoracarpan A was isolated from Sophora tomentosa and its structure was elucidated using spectroscopic methods. This compound is characterized as 6β,9-dimethoxy-3-hydroxypterocarpan (Kinoshita, Ichinose, Takahashi, Ho, Wu, & Sankawa, 1990).

Antioxidant Activity : A study on Sophora flavescens roots found Sophoracarpan A among several compounds, highlighting its potential antioxidant properties as evaluated through free radical scavenging assays (Lin, Li, He, Li, Long, Zhang, & Zeng, 2022).

Synthesis and Structural Revisions : A unified synthesis approach was developed for Sophoracarpan A, among other compounds, using ortho- and para-quinone methide chemistry. This study also involved the reassignment of relative stereochemistry for Sophoracarpan A (Feng, Bai, & Pettus, 2015).

Biosynthesis in Plant Cell Cultures : Research on Sophora flavescens cell cultures revealed that methyl jasmonate and methyl-β-cyclodextrin co-treatment enhances the accumulation of pterocarpans, including Sophoracarpan A, indicating its potential production in plant cell cultures (Kim, Jeong, Park, Park, Lee, Lee, Kim, Ha, Kim, Kim, Ryu, & Jeong, 2020).

Orientations Futures

Propriétés

IUPAC Name |

(6S,6aS,11aR)-6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFFCPQILOKFG-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SophoracarpanA | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)